Sodium pyrophosphate

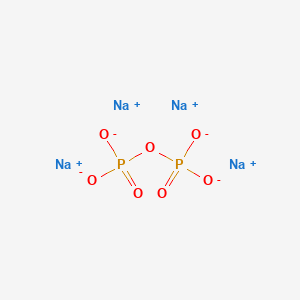

Na4O7P2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Na4O7P2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water. Insoluble in ethanol

COLORLESS, MONOCLINIC CRYSTALS; INSOL IN AMMONIA /DECAHYDRATE/

INSOL IN ALCOHOL /DECAHYDRATE/

SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C; 6.23 G/100 ML @ 20 °C; 8.14 G/100 ML @ 25 °C; 21.83 G/100 ML @ 60 °C; 30.04 G/100 ML @ 80 °C /DECAHYDRATE/

IN WATER: 2.61 G/100 ML @ 0 °C; 6.7 G/100 ML @ 25 °C; 42.2 G/100 ML @ 100 °C

(77 °F): 7%

Synonyms

Canonical SMILES

Genetic & Molecular Basis of CPP Crystal Formation

Recent groundbreaking research has identified key genetic regulators and provided a more detailed understanding of the molecular environment that leads to Calcium Pyrophosphate (CPP) crystal deposition.

- Key Genetic Regulators: A first-of-its-kind genome-wide association study (GWAS) identified two genes,

RNF144BandENPP1, associated with CPPD disease. TheENPP1gene is particularly significant as it encodes a protein that directly controls the production of extracellular inorganic pyrophosphate (PPi) [1]. - The Role of ENPP1: The protein encoded by the

ENPP1gene generates inorganic pyrophosphate (PPi) from adenosine triphosphate (ATP). This PPi, together with calcium ions, is a fundamental component for the formation of CPP crystals [1]. An oversupply of PPi, therefore, is a critical factor in pathogenesis. - Crystal Phases and Inflammation: CPP does not form a single type of crystal. Research has identified different crystalline phases, including monoclinic CPP dihydrate (m-CPPD), triclinic CPP dihydrate (t-CPPD), and a precursor, m-CPP tetrahydrate beta (m-CPPTβ). These phases have different inflammatory potentials, with m-CPPD crystals being the most potent at inducing inflammatory pathways like NF-κB and MAPK, leading to the production of IL-1β and other cytokines [2].

The following diagram illustrates the core pathway from genetic factors to crystal-induced inflammation.

Diagram 1: The pathway from ENPP1 gene expression to CPP crystal formation and subsequent inflammatory response.

Current Therapeutic Landscape & Research Gaps

There are currently no treatments approved to dissolve existing CPP crystals. The focus of management is on controlling inflammation and preventing new crystal formation [3] [4]. The table below summarizes the current and potential future therapeutic strategies.

| Strategy | Mechanism / Agent | Current Status & Evidence | Key Challenges / Notes |

|---|---|---|---|

| Inflammation Control | NSAIDs, Colchicine, Corticosteroids (e.g., Prednisone) | Standard of care for acute flares; equivalent short-term pain relief shown between colchicine and prednisone in the COLCHICORT trial [4]. | Colchicine associated with poorer response by day 3 in post-hoc analysis; all use is off-label [4]. |

| Targeted Biologics | IL-1 inhibitors (e.g., Anakinra), IL-6 inhibitors (e.g., Tocilizumab) | Small pilot studies show promise for refractory disease [4]. | Larger, confirmatory trials are needed; not approved for CPPD [3] [4]. |

| Crystal Dissolution | Magnesium, Probenecid | Clinical studies have not shown efficacy in dissolving crystals [4]. | A significant unmet need; no effective agents exist. |

| Inhibition of Formation | ENPP1 Inhibitors | Emerging Target: Pre-clinical; drugs developed for other diseases could be repurposed [1]. | Aims to reduce PPi substrate, a causal pathway identified in 2025 [1]. |

Experimental Insights & Protocols

While the search results do not contain a full step-by-step protocol for studying CPP chelation, they provide key methodological insights from recent studies.

- In Vitro Crystal Synthesis: A 2018 study synthesized four pure phases of CPP (m-CPPD, t-CPPD, m-CPPTβ, and a-CPP). Crystals were characterized using X-ray diffraction (XRD), Fourier-transform infrared (FTIR) spectroscopy, and scanning electron microscopy (SEM). The crystals were confirmed to be endotoxin-free and suspended in PBS at 2 mg/mL for cell stimulation experiments [2].

- In Vitro Cell Signaling Pathways: The inflammatory potential of different CPP phases was tested on human THP-1 monocytic cells and mouse bone marrow-derived macrophages (BMDM). Key methods included:

- ELISA to quantify IL-1β, IL-6, and IL-8 production.

- Quantitative PCR to evaluate cytokine gene expression.

- Immunoblot analysis to assess activation of MAPK pathways (p38, ERK1/2, JNK).

- NF-κB reporter assays to determine NF-κB activation.

- The use of NLRP3 knockout (KO) BMDM confirmed the inflammasome-dependent nature of IL-1β secretion induced by the crystalline phases [2].

- In Vivo Modeling: The murine air pouch model was used to assess the inflammatory potential of CPP crystals in a live organism. In this model, crystal injection induces neutrophil infiltration and the production of IL-1β and CXCL1, which can be measured in the exudate. The role of specific pathways like NF-κB can be further validated using pharmacological inhibitors in this system [2].

The interplay between crystal formation, cellular recognition, and the resulting inflammatory cascade is detailed in the following diagram.

Diagram 2: The two-signal mechanism of CPP crystal-induced IL-1β inflammation, involving NF-κB and NLRP3 activation.

Key Takeaways for Researchers

- Shift from "Chelation": The mechanism is not simple chelation but a pathological biomineralization driven by an imbalance in PPi and Ca²⁺ concentrations, genetically regulated by enzymes like ENPP1 [1].

- Target ENPP1: The 2025 GWAS highlights ENPP1 as a high-value, biologically validated target for therapeutic intervention to reduce the substrate (PPi) for crystal formation [1].

- Inflammation is Phase-Dependent: The crystalline phase of CPP (monoclinic vs. triclinic) directly impacts its inflammatory potential, which is crucial for designing experiments and interpreting inflammatory responses in models [2].

References

- 1. Breakthrough study finds genes behind calcium ... pyrophosphate [news-medical.net]

- 2. Frontiers | Inflammatory Potential of Four Different Phases of Calcium ... [frontiersin.org]

- 3. Deposition (CPPD) Calcium Pyrophosphate [rheumatology.org]

- 4. Pyrophospate Deposition Disease... - The Rheumatologist Calcium [the-rheumatologist.org]

tetrasodium pyrophosphate safety and regulatory status

Chemical Profile and Applications

Tetrasodium pyrophosphate (TSPP), with the CAS number 7722-88-5, is an inorganic compound widely used in the food and other industries [1]. The following table summarizes its key identifiers and physicochemical properties.

| Property | Description |

|---|---|

| IUPAC Name | Tetrasodium diphosphate [1] |

| Synonyms | TSPP, E450(iii), this compound [1] [2] |

| Molecular Formula | Na₄O₇P₂ [3] [1] |

| Molar Mass | 265.90 g·mol⁻¹ [3] [1] |

| Appearance | White, odorless, water-soluble powder or crystals [1] [2] |

| Density | ~2.53 g/mL [3] |

| Melting Point | 988 °C (anhydrous) [1] |

| pH (in water) | ~10.3 (alkaline) [4] |

Primary Functions in Products: TSPP serves multiple technical functions, primarily as a:

- Food Additive (E450iii): Used as an emulsifier, thickening agent, stabilizer, and leavening agent in products like canned tuna, chicken nuggets, imitation crab, pudding, and marshmallows [1] [2].

- Cryoprotectant: In frozen aquatic products, it improves quality by increasing the water-holding capacity of proteins, regulating pH, and preventing protein denaturation during freezing [5].

- Other Uses: Acts as a tartar control agent in toothpaste and a cleaning agent in detergents [1].

Toxicological and Safety Data

The safety profile of TSPP is characterized by low to moderate acute toxicity but potential for irritation. The quantitative data from studies are summarized below.

| Endpoint | Species | Route | Result | Citation | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity (LD₅₀) | Rat | Oral | 4,000 mg/kg [3] | | Acute Toxicity (LD₅₀) | Rat | Oral | >300 - <2,000 mg/kg [4] | | Acute Toxicity (LD₅₀) | Mouse | Oral | 2,980 mg/kg [3] | | Acute Toxicity (LD₅₀) | Rat | Intraperitoneal | 59 mg/kg [3] | | Skin Irritation | Rabbit | Dermal | No skin irritation [4] | | Eye Irritation | Rabbit | Ocular | Causes serious eye irritation/damage [4] | | Skin Sensitization | Mouse | Dermal | Does not cause skin sensitization [4] | | Mutagenicity | In vitro | - | Negative (Micronucleus test, Mouse lymphoma assay) [4] |

Hazard Classification: According to the Globally Harmonized System (GHS), TSPP is classified with the signal word "Danger" and the following hazard statements [3] [4]:

- H302: Harmful if swallowed.

- H318: Causes serious eye damage.

Mechanistic Considerations and Chronic Exposure:

- The oral toxicity of TSPP is considered to be approximately twice that of sodium chloride (table salt) [1].

- One review highlights that excessive dietary phosphate can disrupt the calcium-phosphorus balance in the body, potentially leading to osteoporosis and exacerbating cardiovascular and kidney diseases [5]. This is a critical consideration for long-term intake.

Regulatory Framework and Approval Process

In the European Union, the safety of food additives like TSPP is governed by a strict regulatory process managed by the European Food Safety Authority (EFSA).

EFSA's Tiered Approach for Safety Assessment: EFSA employs a tiered approach for the toxicological evaluation of food additives to ensure thoroughness while adhering to animal welfare (3Rs principles) [6]. The workflow below illustrates this process:

Submission and Data Requirements: Companies must submit a formal application to EFSA, which requires detailed data across four key areas [6] [7]:

- Chemistry and Specifications: Data on the identity, composition, and purity of the additive.

- Existing Authorisations and Evaluations: Information on previous approvals by other regulatory bodies.

- Proposed Uses and Exposure Assessment: Data on intended use levels and estimates of consumer dietary exposure.

- Toxicological Studies: Evidence from the tiered testing strategy, as outlined above.

EFSA provides open-access tools, such as the Food Additives Intake Model (FAIM), to help estimate dietary exposure [8].

Key Considerations for Researchers

For professionals in drug development and research, the following points are crucial:

- Data Gaps: The available toxicological data on TSPP is not comprehensive. There is a lack of publicly available information on carcinogenicity, reproductive toxicity, and specific target organ toxicity after repeated exposure [4]. New studies would be required to fill these gaps for a novel pharmaceutical application.

- Regulatory Reliance: For uses in food, TSPP is considered safe when used within established limits. However, its use in a drug product would require a separate and rigorous evaluation process through agencies like the EMA or FDA, which would likely request additional, modern toxicological studies.

- Focus on Impurities and Compatibility: In pharmaceutical development, special attention should be paid to the quality and specification of TSPP (e.g., heavy metal content) and its compatibility with other formulation components.

References

- 1. - Wikipedia Tetrathis compound [en.wikipedia.org]

- 2. Ace Ingredients TSPP E450iii Tetrasodium Vegan Pyrophosphate [aceingredients.com]

- 3. | CAS#:7722-88-5 | Chemsrc Tetrathis compound [chemsrc.com]

- 4. - Tetrasodium Sheet pyrophosphate Safety Data [chemicalbook.com]

- 5. sciencedirect.com/topics/agricultural-and-biological-sciences... [sciencedirect.com]

- 6. Guidance for submission for food additive evaluations | EFSA [efsa.europa.eu]

- 7. Food improvement agents applications: regulations and guidance | EFSA [efsa.europa.eu]

- 8. European Food Safety Authority open access tools to estimate dietary exposure to food chemicals - ScienceDirect [sciencedirect.com]

E450 Pyrophosphates: A Technical Overview

E450 refers to a series of diphosphates (pyrophosphates) used extensively in food processing and with relevance to pharmaceutical applications. These compounds function as multifunctional ingredients, acting as buffering agents, emulsifiers, texturizers, and sequestrants. The category is subdivided based on specific salts, each with distinct chemical properties and applications [1].

Chemical Specifications and Variants

The E450 group is primarily categorized as follows [1] [2]:

| E450 Subcategory | Common Name | Chemical Formula | Molecular Weight (g/mol) | pH (1% Solution) |

|---|---|---|---|---|

| E450(i) | Disodium Dihydrogen Pyrophosphate (SAPP) [3] | Na₂H₂P₂O₇ | 221.94 | 4.0 - 4.5 [3] |

| E450(ii) | Trisodium Pyrophosphate [4] | Na₃HP₂O₇ | 243.92 | 6.7 - 7.5 [4] |

| E450(iii) | Tetrathis compound (TSPP) [5] [6] | Na₄P₂O₇ | 265.90 | 9.9 - 10.7 [6] |

These pyrophosphates are synthetic compounds, typically appearing as white, crystalline powders or granules with good solubility in water and insolubility in ethanol [3] [6]. A key functional characteristic is their ability to chelates metal ions like calcium, magnesium, and iron, which underpins many of their technical applications [7] [3].

Approved Uses and Regulatory Status

Global regulatory bodies have approved the use of E450 pyrophosphates in food within specified limits. Safety is often expressed as a Maximum Tolerable Daily Intake (MTDI) for phosphates, set at 70 mg/kg body weight (as phosphorus) by JECFA [3] [2].

The following table summarizes their primary food applications and regulatory standing:

| Region / Authority | Regulatory Status | Key Applications & Limits |

|---|---|---|

| FDA (USA) | Generally Recognized as Safe (GRAS) [7] [3] | Good Manufacturing Practice (GMP) in various categories [3]. |

| EFSA (EU) | Authorized (E450) [7] [3] | Max levels specified; e.g., 5000-12,000 mg/kg in certain products [7]. |

| JECFA | Approved [7] [3] | GMP; MTDI established for phosphate group [3]. |

Primary Food Applications:

- Meat and Seafood Processing: Tetrathis compound (TSPP) and blends improve water-holding capacity, texture, and reduce cooking loss in products like sausages and imitation crab [8] [7] [6]. Disodium Dihydrogen Pyrophosphate (SAPP) prevents struvite crystal formation in canned tuna [3].

- Bakery: SAPP is a slow-acting leavening acid in baking powders for refrigerated doughs, cakes, and muffins [3] [2].

- Dairy and Analogs: TSPP acts as an emulsifier in cheeses and stabilizes dairy products [8] [6].

- Potato Products: SAPP chelates iron to prevent after-cooking darkening in processed potatoes [3].

Functional Mechanisms and Experimental Protocols

Understanding the functional mechanisms of pyrophosphates is critical for designing experiments in food and pharmaceutical development.

Key Functional Mechanisms

The following diagram illustrates the primary mechanisms of action for E450 pyrophosphates in food and biological systems.

Pyrophosphate functional mechanisms and resulting applications.

Detailed Experimental Protocols

Protocol 1: Evaluating Water-Holding Capacity (WHC) in Meat

- Objective: Quantify the effect of TSPP on the yield and juiciness of injected meat products.

- Methodology:

- Prepare a brine solution containing 0.3-0.5% food-grade TSPP [8] [6].

- Inject the brine into meat samples to a target weight gain (e.g., 110-120% of raw weight).

- Tumble the injected meat under vacuum for a set time and temperature.

- Cook the samples to a target internal temperature (e.g., 72°C for poultry).

- Measure cook loss: Calculate the percentage weight loss after cooking. Lower values indicate higher WHC.

- Data Analysis: Compare cook loss and texture profile analysis (TPA) against a control (salt-only brine).

Protocol 2: Assessing Leavening Activity in Bakery

- Objective: Determine the reaction rate and gas production of SAPP in a model system.

- Methodology:

- Use a Rapid Visco Analyzer (RVA) or conduct a simple dough rise test.

- Prepare a blend of SAPP and sodium bicarbonate at a stoichiometric ratio to neutralize the SAPP's acidity [3] [2].

- Mix the leavening agents with water and flour at a controlled temperature.

- Measure: In RVA, track viscosity change over time. In a rise test, measure dough height increase at timed intervals.

- Data Analysis: The time to peak viscosity/height indicates whether the SAPP is fast-, medium-, or slow-reacting.

Application in Oral Care and Drug Development

Beyond food, E450 pyrophosphates have established applications in oral care, acting as tartar control agents in toothpaste and mouth rinses [5] [7]. They function by chelating calcium ions in saliva, preventing their deposition on teeth as calculus [7].

For drug development professionals, this chelation mechanism is relevant for:

- Inhibiting Pathological Calcification: Research explores analogues for preventing soft tissue calcification [1].

- Modulating Enzymatic Activity: Pyrophosphate is a natural product of ATP hydrolysis, and its levels are regulated by enzymes like alkaline phosphatase, making it a point of interest in metabolic disorders [1].

Safety and Compliance Considerations

For research and development purposes, note that E450 pyrophosphates are generally considered safe under specified conditions [7] [3]. Key safety points include:

- Toxicity: Oral toxicity is low. For example, Tetrathis compound (TSPP) has an oral toxicity approximately twice that of table salt [5].

- Handling: In laboratory settings, standard personal protective equipment (gloves, safety goggles) is recommended to avoid inhalation of dust or contact with eyes and skin [8] [6].

References

- 1. Pyrophosphate - Wikipedia [en.m.wikipedia.org]

- 2. Ultimate Guide to Food Grade Phosphates (2025): Types, Benefits... [gjphosphate.com]

- 3. What is Sodium Acid Pyrophosphate E ( 450 ) in Food: Uses, Safety... i [foodadditives.net]

- 4. Trithis compound - Phosphate Food Additives Supplier | Acetate [gjphosphate.com]

- 5. Tetrathis compound - Wikipedia [en.wikipedia.org]

- 6. Tetrathis compound - Phosphate Food Additives Supplier [gjphosphate.com]

- 7. What's the Uses of Tetrathis compound ( E iii, 450 ) in... TSPP [foodadditives.net]

- 8. TETRAthis compound ( TSPP , E ) - Ataman Kimya 450 [atamanchemicals.com]

tetrasodium pyrophosphate industrial applications

Key Industrial Applications of TSPP

The table below summarizes the primary industrial uses of tetrasodium pyrophosphate based on current technical data.

| Industry | Primary Functions | Specific Applications & Mechanism of Action |

|---|

| Food & Beverage [1] [2] [3] | Emulsifier, Buffering Agent, Thickening Agent, Stabilizer | • Processed Meats & Seafood: Improves texture, moisture retention, and shelf life; prevents protein coagulation in canned tuna and imitation crab [1] [3]. • Myofibrillar Protein Stabilization: Protects proteins from oxidative degradation, maintaining their gelling and functional properties under stress [4]. | | Detergents & Cleaning Products [1] [2] [3] | Water Softener, Builder, Sequestrant | • Mechanism: Binds to calcium and magnesium ions in hard water, preventing scale formation and improving surfactant efficiency. Prevents redeposition of dirt onto fabrics [2] [3]. | | Water Treatment [3] | Sequestring Agent, Scale Inhibitor | • Application: Used in industrial water systems, boilers, and cooling towers to control scale by chelating metal ions like calcium and magnesium [3]. | | Personal Care & Oral Health [1] [2] [3] | Tartar Control Agent | • Mechanism in Toothpaste: Inhibits crystallization of calcium and magnesium salts in saliva, preventing plaque and tartar buildup on teeth [1] [3]. | | Industrial Processes [3] | Dispersing Agent, Corrosion Inhibitor, Surface Prep | • Metal Finishing: Cleans and prepares metal surfaces by removing oxidation. • Textiles & Ceramics: Aids in dispersing and stabilizing pigments and dyes [3]. |

Production and Analysis of TSPP

Primary Manufacturing Workflow

The dominant industrial production method involves the thermal dehydration of disodium hydrogen phosphate [1]. A key alternative process uses sodium tripolyphosphate (STPP) as a starting material, which is particularly useful for converting fine, dusty STPP particles into a more manageable TSPP powder [5] [6].

The workflow for the STPP-based method can be summarized as follows. This process is designed to achieve high conversion rates (≥98% TSPP) while avoiding particle agglomeration [5] [6].

Figure 1: This diagram illustrates the process for producing Tetrathis compound (TSPP) from Sodium Tripolyphosphate (STPP). The process involves blending STPP with a sodium salt and a nitrate catalyst, followed by calcination at high temperatures to yield a free-flowing TSPP powder.

Key Experimental Parameters

For researchers replicating or studying the STPP conversion process, the following parameters from patent data are critical [5] [6]:

- Raw Material Ratio: The molar ratio of Sodium to Phosphorus (Na/P) in the initial mixture must be tightly controlled, ideally between 1.995 and 2.005, to minimize impurities.

- Particle Size: The blended mixture must be finely milled, with at least 95% passing through a 150-180 micrometer sieve, to ensure a complete reaction.

- Calcination Conditions: The reaction requires maintaining a temperature between 650°C and 700°C for 1-2 hours for optimal conversion.

TSPP in Pharmaceutical Research and Development

For drug development professionals, TSPP presents both opportunities and significant challenges due to its functional properties and strict regulatory requirements [7].

Potential Pharmaceutical Applications

- Chelating Agent: TSPP can bind to metal ions (e.g., iron, copper) that catalyze the oxidation of active pharmaceutical ingredients (APIs), thereby enhancing drug stability and shelf-life [7].

- pH Buffering Agent: It can help maintain a stable pH in liquid formulations, which is critical for the solubility and stability of many drugs, especially in injectable solutions [7].

- Excipient: TSPP may be used to improve the flowability and compressibility of powders in tablet manufacturing or to modify the release characteristics of a drug [7].

Critical Considerations for Pharmaceutical Use

The path to using TSPP in a drug formulation is complex and requires thorough investigation.

- Stringent Purity Requirements: Pharmaceutical-grade TSPP must meet extremely high purity standards, with strict limits on contaminants like heavy metals. Standard industrial or food grades are not sufficient [7].

- Compatibility and Safety: Comprehensive studies are mandatory to ensure TSPP does not adversely interact with the API or other excipients, and to fully evaluate its toxicity profile for the intended route of administration [7].

- Regulatory Hurdles: Any use of TSPP must comply with guidelines from agencies like the FDA and EMA, requiring extensive documentation and validation of its safety and quality [7].

Key Takeaways for Researchers

- Proven Versatility: TSPP is a well-established multifunctional additive in food, detergent, and water treatment industries, primarily for its sequestering and stabilizing abilities [1] [2] [3].

- Specialized Production: Industrial manufacturing relies on high-temperature processes, with specific methods available to produce a free-flowing powder suitable for various applications [5] [6].

- High Barrier for Pharmaceutical Use: While its chelating and buffering properties are theoretically valuable in pharmaceuticals, researchers must prioritize extensive purity, safety, and compatibility testing to navigate the stringent regulatory landscape [7].

References

- 1. - Wikipedia Tetrathis compound [en.wikipedia.org]

- 2. Manufacturer & Suppliers... - Elchemy Tetrathis compound [elchemy.com]

- 3. China Custom Tetrasodium 丨CAS... Pyrophosphate [leapchem.com]

- 4. : Enhancing Nutrient Bioavailability and... Tetrathis compound [m.chemicalbook.com]

- 5. US4873068A - Process for manufacturing tetrathis compound [patents.google.com]

- 6. EP0361986A1 - Process for manufacturing tetrasodium ... [patents.google.com]

- 7. Can TSPP be used in the pharmaceutical industry? - Blog [hombochem.com]

TSPP, Ionic Strength, and Protein Behavior

TSPP influences proteins through two primary mechanisms: chemical phosphorylation to modify protein structure and function, and electrostatic stabilization to influence colloidal solubility. The following table summarizes the key effects and critical considerations.

| Mechanism / Effect | Impact on Proteins | Key Experimental Findings & Considerations |

|---|

| Phosphorylation & Structure Modification [1] | Improves functional properties like gel strength and water-holding capacity. | • Highest phosphorus content and best gel properties observed with TSPP compared to STPP, STMP, and STTP. • Induces changes in protein secondary structure confirmed by FTIR and CD spectroscopy. • Leads to increased protein solubility and a more ordered gel network. | | Electrostatic Stabilization & Colloidal Control [2] | Increases electrostatic repulsion between particles to enhance stability and prevent aggregation. | • Optimal TSPP concentration is critical; excessive amounts are counterproductive. • Initial TSPP addition to silica increased zeta potential from -30 mV to -70 mV, enhancing stability. • Beyond a 0.1% wt/vol threshold, ionic strength increase collapsed the electrical double layer, reducing stability. | | Electrostatic Nature of Interactions [3] | Governs the formation of J-aggregates for porphyrin-TSPP complexes. | • Ionic strength effects "clearly expose the prevalence of the electrostatic nature" of TSPP-protein interactions. • Increased ionic strength screens electrostatic charges, disrupting aggregate formation. |

Experimental Protocols for Key Analyses

Protocol 1: Phosphorylation of Myofibrillar Protein (MP) with TSPP

This method is adapted from a study on modifying razor clam myofibrillar protein [1].

1. Materials Preparation

- Prepare MP suspension (10 mg/mL) in a phosphate buffer (e.g., 25 mmol/L, pH 7.0, containing 0.6 mmol/L NaCl).

- Prepare a 2% (w/v) TSPP solution dissolved in the same buffer.

2. Phosphorylation Reaction

- Disperse the MP suspension in the TSPP solution.

- Adjust the pH of the mixture to 8.0.

- Allow the reaction to proceed at 40°C for 2 hours under controlled conditions.

3. Termination and Purification

- Promptly transfer the reaction mixture to an ice bath for 30 minutes to stop the reaction.

- Dialyze the mixture against cold, distilled water (e.g., at 4°C for 48 hours) with continuous magnetic stirring to remove free, unreacted phosphates.

- The final phosphorylated MP can be freeze-dried for subsequent experiments and analyses.

Protocol 2: Determining Optimal TSPP Concentration via Zeta Potential

This protocol outlines the process for finding the optimal dispersant concentration, as demonstrated with a colloidal silica model system [2].

1. Sample Preparation

- Prepare a dilute colloidal suspension of your protein or particle of interest (e.g., a 0.6% w/vol suspension diluted about 100:1 for measurement).

2. Titration and Measurement

- Add increasing concentrations of TSPP (e.g., from 0.001% to 1% wt/vol) to separate samples of the suspension.

- Measure the zeta potential of each sample using a zeta potential analyzer (e.g., ZetaPALS). Ensure all measurements are performed under consistent conditions of temperature and pH.

3. Data Analysis

- Plot the measured zeta potential against the TSPP concentration.

- The optimal TSPP concentration is the point at which the absolute value of the zeta potential is at its maximum, indicating the highest electrostatic stability. Beyond this point, zeta potential will decrease due to increasing ionic strength.

Workflow for Solubility and Stability Screening

For high-throughput assessment of protein behavior under different conditions, including TSPP and ionic strength, you can adapt modern screening platforms. The following workflow visualizes the key steps in this process.

High-Throughput Solubility Screening Workflow. This diagram outlines an automated, microfluidics-based platform for efficiently mapping protein solubility against multiple formulation variables [4].

The automated, high-throughput platform can process thousands of samples using minimal protein [5] [4]. This approach allows for efficient multidimensional optimization of solubility by screening combinations of TSPP, ionic strength, pH, and other excipients simultaneously [4].

Key Considerations for Experimental Design

- Prioritize High-Throughput Methods: For screening large numbers of conditions or protein variants, leverage automated or microfluidic platforms to save time and reduce material costs [5] [4].

- Monitor Multiple Readouts: Combine solubility assays with structural analysis techniques like FTIR and Circular Dichroism (CD) to correlate solubility changes with structural modifications [1].

- Balance is Critical: The core principle is that the beneficial effects of TSPP (phosphorylation, increased charge) are concentration-dependent and can be overwhelmed by its contribution to ionic strength at higher concentrations. Always establish a dose-response curve [2].

References

- 1. Improvement in the gelling properties of myofibrillar protein from the... [pmc.ncbi.nlm.nih.gov]

- 2. Colloidal Stability in Aqueous Suspensions - Brookhaven Instruments [brookhaveninstruments.com]

- 3. Aggregation Kinetics of Meso-tetrakis(4-sulfonatophenyl) Porphine in... [link.springer.com]

- 4. Multidimensional Protein with an... Solubility Optimization [pmc.ncbi.nlm.nih.gov]

- 5. Automated, high - throughput platform for protein ... solubility [link.springer.com]

sodium pyrophosphate vs tetrasodium pyrophosphate

Chemical Identity and Physical Properties

The table below summarizes the core identity and key physical properties of this compound.

| Aspect | Details |

|---|---|

| Chemical Relationship | Synonyms for the same compound [1] [2]. |

| IUPAC Name | Tetrasodium diphosphate [1]. |

| Molecular Formula | Na₄P₂O₇ (Anhydrous) [1] [3]. |

| CAS Number | 7722-88-5 (Anhydrous) [1] [3]. |

| Appearance | White, odorless powder or granules [1] [3]. |

| Molecular Weight | 265.90 g/mol (Anhydrous); 446.07 g/mol (Decahydrate) [3] [2]. |

| Melting Point | 988 °C (Anhydrous) [1] [3]. |

| Density | ~2.53 g/cm³ (Anhydrous) [1] [3]. |

| Solubility in Water | 6.7 g/100 mL at 25 °C (Anhydrous); more soluble in hot water [1] [3]. |

Functional Mechanisms and Experimental Context

For researchers, understanding the functional mechanisms is crucial. The following diagram illustrates the primary mechanisms of action of pyrophosphates like TSPP in complex biological systems such as meat and seafood, explaining how they improve protein functionality and stability.

Key functional mechanisms of tetrathis compound in protein-rich systems.

Experimental Protocol for Protein Functionality

This methodology, adapted from meat science research, demonstrates the application and evaluation of TSPP in a comminuted meat system [4].

- 1. Solution Preparation: Prepare a brine solution containing 0.3% to 0.5% (by final product weight) of Tetrathis compound (TSPP) and 2.0% to 2.5% sodium chloride. Using deionized water is critical, as calcium and magnesium ions in hard water can chelate with phosphate, reducing its efficacy [4].

- 2. Emulsion Formation: Incorporate the brine into the meat matrix using a bowl chopper. Monitor the emulsion temperature carefully. The presence of TSPP may reduce the rate of temperature rise during chopping, allowing for longer mixing times and greater protein extraction without overheating [4].

- 3. Cooking & Analysis: Cook the emulsion to a target internal temperature (e.g., 70°C). Key performance metrics to evaluate include:

- Cook Loss: Measure yield by weighing the product before and after cooking [4].

- Texture Analysis: Use a texture analyzer to assess firmness and slice integrity [4].

- Purge Measurement: After vacuum packaging and storage, measure the amount of liquid released to evaluate water-holding capacity over time [4].

Pharmaceutical and Biotechnological Applications

While food applications are well-documented, TSPP also has specific uses in pharmaceutical and research settings:

- Buffering Agent: Used as a component in laboratory buffers for specific analyses. One cited example is its use in buffers for analyzing microcystin in soil samples [3].

- Tartar Control in Dentistry: It acts as a tartar control agent in toothpaste and dental rinses by chelating calcium and magnesium from saliva, preventing their deposition on teeth as calculus [1].

- Potential Cryoprotectant: In biomedical or biological sample preservation, phosphates like TSPP are studied for their ability to inhibit protein denaturation and improve water-holding capacity in frozen tissues, a principle derived from food science [5].

Technical and Regulatory Considerations

- Hygroscopicity: TSPP is less hygroscopic (absorbs less moisture from air) than salt and other phosphates like potassium tripolyphosphate, which is advantageous for storage and processing stability [4].

- Solubility: Its solubility in water is moderate but lower than other phosphates. This can be a consideration when preparing concentrated solutions [4].

- Regulatory Status: In food, TSPP is approved as a food additive. In the US, it is generally recognized as safe (GRAS) when used in accordance with Good Manufacturing Practice (GMP) [6]. For drug development applications, the relevant pharmacopeia (USP/NF, Ph. Eur.) should be consulted for specific grade specifications.

References

- 1. - Wikipedia Tetrathis compound [en.wikipedia.org]

- 2. Is tetrasodium /TSPP the same as pyrophosphate ... sodium [linkedin.com]

- 3. CAS 7722-88-5 Sodium (v) - Alfa Chemistry pyrophosphate [alfa-chemistry.com]

- 4. Use of Phosphates in Sausage | Meat Science Extension [meatsci.osu.edu]

- 5. sciencedirect.com/topics/agricultural-and- biological -sciences... [sciencedirect.com]

- 6. Ultimate Guide to Food Grade Phosphates (2025): Types, Benefits... [gjphosphate.com]

TSPP in Process Cheese: Mechanism & Application

Tetrasodium Pyrophosphate (TSPP) is an emulsifying salt (E450(iii)) critical in process cheese manufacture [1] [2]. Its primary functions are to modify the cheese's protein matrix, hydrate proteins, and stabilize the fat emulsion, resulting in a homogeneous product with a smooth texture and improved shelf-life [2] [3].

The following diagram illustrates the functional mechanism of TSPP in the cheese matrix:

Formulation & Processing Guidelines

Successful application of TSPP requires careful control of formulation and processing parameters. The table below summarizes key considerations based on published research and technical reviews.

| Parameter | Typical Range / Condition | Technical Rationale & Considerations |

|---|---|---|

| TSPP Usage Level | 0.25% - 3.0% of total batch [4] [2] | Critical parameter: Concentrations ~1.0% can significantly reduce meltability due to protein cross-linking; higher concentrations (>2.0%) can increase meltability due to excessive charge repulsion [4]. |

| Final Product pH | 5.6 - 5.9 [5] [2] | pH influences protein interactions and texture. A pH < 5.6 is recommended for microbial safety to inhibit spore germination [5]. |

| Cheese Base | Blend of natural cheeses (e.g., Cheddar) [5] [2] | A blend of young and aged cheese (e.g., average 3 months) is preferred. Aged cheese has more broken-down proteins, which aids in creating a smooth texture [5]. |

| Heating Temperature | 70°C - 85°C [5] | Heating under constant agitation and partial vacuum is standard. The mixture is typically held at 85°C for 2 minutes for pasteurization and structure formation [5]. |

| Target Viscosity | 500 - 1,500 cP at 70°C [6] | Viscosity can be measured inline with an oscillating viscometer for process control. Agitation intensity and back pressure can be adjusted to meet the target [6]. |

Detailed Experimental Protocol

This protocol is adapted from a 2016 study that specifically investigated the effect of TSPP concentration and cooking time on the physicochemical properties of process cheese, providing a reproducible methodology for researchers [4].

1.0 Raw Material Preparation

- Cheese Base: Use pasteurized process Cheddar cheese. Shred cheese to a uniform size (e.g., 3-5 mm) to ensure consistent melting [4] [5].

- TSPP Solution: Prepare a solution of food-grade TSPP in deionized water. The concentration should be calculated to achieve the target final percentage in the cheese (e.g., 0.25%, 0.75%, 1.5%, 2.0%, 2.75%) upon addition [4].

2.0 Processing and Emulsification

- Equipment: Use a laboratory-scale cheese cooker (e.g., Stephan cooker) or a jacketed kettle with programmable heating and dual-action mixing (blending and scraping) [5] [6].

- Procedure:

- Place the shredded cheese in the cooker.

- Begin heating and mixing at a low speed.

- Add the prepared TSPP solution gradually to the melting cheese.

- Continue heating to a final cook temperature of 85°C [5].

- Maintain the batch at this temperature for a defined cooking time (e.g., 0 to 20 minutes) as per the experimental design, with constant agitation [4].

- Apply a partial vacuum during cooking if possible to remove incorporated air [5].

3.0 Product Forming & Cooling

- Immediately after the holding time, discharge the hot process cheese.

- Homogenize the cheese if producing a spread [5].

- Package the cheese into sanitized containers.

- Cool the packaged cheese rapidly and store at 4°C until analysis [5].

Analytical Methods for Product Characterization

The table below outlines key analytical methods for evaluating the functional properties of the process cheese made with TSPP.

| Property to Analyze | Recommended Method | Brief Description & Key Insight |

|---|---|---|

| Meltability | UW MeltProfiler [4] | Measures the degree of flow under heat. For TSPP, meltability decreases initially with concentration, then increases after a critical point (~1.0%) [4]. |

| Rheology | Small-Amplitude Oscillatory Shear (SAOS) [7] [4] | Determines viscoelastic properties (Storage Modulus G', Loss Modulus G"). Cheeses with TSPP can behave like a weak gel or a concentrated solution, depending on the formulation [7]. |

| Texture | Texture Profile Analysis (TPA) [4] | Measures hardness, cohesiveness, springiness, etc. Model textural properties of TSPP cheese with complex (cubic) polynomials for better predictive accuracy [4]. |

| Microstructure | Confocal Scanning Laser Microscopy (CSLM) [7] | Visualizes fat particle distribution and protein network. TSPP can lead to a homogeneous fat particle size distribution, contributing to a consistent texture [7]. |

| Physicochemical | Insoluble Calcium & Phosphorus Content [4] | Uses acid-base buffering profiles and ash analysis. Adding TSPP forms insoluble calcium pyrophosphate complexes, which are key to its functionality [4]. |

Critical Considerations for Researchers

- Non-Linear Effects: The impact of TSPP is not linear. Its effect on meltability and texture is highly concentration-dependent, showing a complex U-shaped or parabolic behavior in some properties [4].

- pH Control is Crucial: The experiment must control for final pH, as it is a major confounding factor. The study forming the basis of this protocol used a constant pH design to isolate the effect of TSPP [4].

- Regulatory Compliance: In the US, TSPP is GRAS (Generally Recognized as Safe), and its use in process cheese is defined in standards (21 CFR Parts 182/184). The total amount of emulsifying salts used typically must not exceed 3% (wt/wt) [1] [2].

References

- 1. Ultimate Guide to Food Grade Phosphates ( ): Types, Benefits... [gjphosphate.com]

- 2. Introduction To Processed - FoodWrite Cheese [foodwrite.co.uk]

- 3. Understanding Process Cheeses [foodingredientsonline.com]

- 4. Effect of tetrathis compound concentration and cooking time on... [pubmed.ncbi.nlm.nih.gov]

- 5. – Processed Making Technology e-Book Cheese Cheese [books.lib.uoguelph.ca]

- 6. US8372458B2 - Continuous emulsification ... - Google Patents process [patents.google.com]

- 7. Effect of the type of emulsifying salt on microstructure and rheological... [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tetrasodium Pyrophosphate as a Cryoprotectant in Frozen Seafood

Introduction and Mechanism of Action

Tetrasodium pyrophosphate (TSPP) belongs to the class of polyphosphates widely utilized in the seafood industry to preserve the quality of frozen products. Its cryoprotective efficacy stems from multiple mechanisms that act synergistically to protect muscle proteins. The primary antifreeze mechanisms of phosphates, including TSPP, are as follows [1]:

- Enhanced Protein Solubility and Hydration: TSPP increases the ionic strength of the aqueous environment within the muscle tissue due to its high charge number. This enhanced ionic strength promotes the dissociation of actomyosin into myosin and actin, thereby increasing the solubility of muscle proteins and significantly improving their water-holding capacity [1].

- pH Buffering and Charge Repulsion: TSPP acts as a buffering agent, regulating the pH of the seafood product away from the isoelectric point of the major muscle proteins. Deviating from the isoelectric point increases the net charge on the protein surfaces, enhancing electrostatic repulsion between protein molecules and promoting hydration, which reduces protein aggregation [1].

- Sequestration of Divalent Cations: A key function of TSPP is its ability to chelate metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺). By binding to these ions, TSPP releases carboxyl groups on the protein surfaces. This increases electrostatic repulsion between protein molecules, reducing the formation of cross-links and suppressing the aggregation and denaturation of proteins that typically occur during frozen storage [1].

- Inhibition of Formaldehyde Formation: In specific fish species like Alaska pollock, TSPP has been shown to reduce the activity of the enzyme trimethylamine demethylase (TMAOase). This enzyme is responsible for generating formaldehyde during frozen storage, a compound that promotes protein denaturation. TSPP may inactivate TMAOase by affecting redox potential or directly binding to and altering the enzyme's structure [1].

Comparative Efficacy and Application Data

The effectiveness of TSPP is often evaluated against other common phosphates and cryoprotectants. The following tables summarize key quantitative findings from scientific studies.

Table 1: Comparative Effects of Different Phosphates on Surimi Quality (Alaska Pollock)

| Phosphate Type | Protein Extractability | Water Holding Capacity | Thawing/Cooking Loss | Formaldehyde Formation |

|---|---|---|---|---|

| TSPP | Improved | Improved | Reduced | Effectively Reduced |

| STPP | Improved | Improved | Reduced | Effectively Reduced |

| HMP | Not Specified | Not Specified | Not Specified | Not Specified |

| Control (No Phosphate) | Baseline | Baseline | Baseline | Baseline |

Data synthesized from [1]

Table 2: Application Methods and Effects of TSPP in Various Seafood Products

| Seafood Product | Application Method | Concentration | Key Observed Effects |

|---|---|---|---|

| Alaska Pollock Surimi | Blending with meat | Not Specified | Improved whiteness, reduced thaw loss, inhibited formaldehyde production [1] |

| Channel Catfish Fillets | Multineedle Injection | Complex phosphate blend | Significantly increased pH, improved tenderness, reduced thawing loss [1] |

| Pacific White Shrimp | Immersion/Soaking | 3.5% phosphate + 2.5% NaCl | Improved transparency, reduced cooking loss, strengthened myosin heavy chain (MHC) [1] |

| Grass Carp MP Gels | Incorporation into protein | SPP & STP | Inhibited protein aggregation, improved gel elasticity, texture, and microstructure [1] |

MP: Myofibrillar Protein; Data synthesized from [1]

Detailed Experimental Protocols

Protocol: TSPP Treatment for Fish Fillets via Injection

This protocol is adapted from studies on catfish fillets and is applicable to other lean-to-moderate fat content fish fillets [1].

- Primary Reagent: Prepare a TSPP solution. A typical starting concentration is 3-5% (w/v) TSPP in potable water. The pH of the solution may be adjusted to near neutral (pH ~7.0) if necessary to prevent excessive pH shift in the product.

- Procedure:

- Preparation: Ensure fillets are fresh, cleaned, and at a temperature of 0-4°C.

- Injection: Use a multineedle injector to distribute the TSPP solution uniformly throughout the fillets. The injection rate should be calibrated to achieve a target gain of 5-10% by weight.

- Tumbling: After injection, transfer the fillets to a tumbler and tumble gently for 20-30 minutes at low speed under refrigeration (2-4°C). This step ensures even distribution of the phosphate solution.

- Equilibration: Allow the injected fillets to equilibrate for a minimum of 2 hours (or overnight) at 4°C to enable complete interaction between TSPP and muscle proteins.

- Freezing: Individually quick freeze (IQF) the fillets using methods such as air-blast freezing at -35°C or colder.

- Storage: Store the frozen fillets at -18°C or below for subsequent quality analysis.

Protocol: TSPP Treatment for Shrimp via Immersion/Soaking

This protocol is based on research conducted on Pacific white shrimp [1].

- Primary Reagent: Prepare an immersion brine containing 3.5% (w/v) TSPP and 2.5% (w/v) sodium chloride (NaCl). Dissolve the salts completely in cold water.

- Procedure:

- Preparation: Use fresh, headless, and shell-on or peeled shrimp.

- Immersion: Submerge the shrimp in the TSPP-NaCl brine at a product-to-brine ratio of 1:2 (w/w). The immersion should be carried out in a refrigerated environment (2-4°C) for 30-60 minutes, with occasional gentle agitation.

- Draining: After immersion, remove the shrimp from the brine and allow excess liquid to drain.

- Freezing: Arrange the shrimp on trays and freeze using an air-blast freezer (-35°C or colder) to achieve a rapid freezing rate.

- Storage: Pack and store the frozen shrimp at -18°C or lower.

Analytical Methods for Efficacy Evaluation

The following methods should be employed to quantitatively assess the cryoprotective effect of TSPP:

- Water Holding Capacity (WHC) and Thaw Loss: Weigh the sample before and after thawing. Thaw loss is calculated as:

(Weight_initial - Weight_final) / Weight_initial × 100%[1]. - Protein Extractability: Extract the salt-soluble proteins from minced muscle using a high-ionic-strength buffer (e.g., 0.5M KCl, pH 7.0). Determine the protein concentration in the extract using the Biuret or Bradford method [1].

- Texture Profile Analysis (TPA): Use a texture analyzer to perform a two-bite compression test on cooked samples to determine parameters such as hardness, springiness, and chewiness [1].

- SDS-PAGE (Sodium Dodecyl Sulfate–Polyacrylamide Gel Electrophoresis): Analyze the protein extracts to visualize the integrity of myosin heavy chain (MHC) and other structural proteins. A higher intensity of MHC bands in TSPP-treated samples indicates reduced protein degradation or aggregation [1].

Safety and Regulatory Considerations

While TSPP is recognized as safe for use as a food additive, it is subject to regulatory limits.

- Toxicity Profile: TSPP exhibits low acute oral toxicity. An oral LD₅₀ in rats is reported to be 4 g/kg body weight, which is approximately twice the toxicity of table salt [2]. It may cause irritation to the eyes, respiratory tract, and skin in its powdered form [3] [4].

- Health Impacts: Excessive consumption of phosphates can disrupt the calcium-phosphorus balance in the body, potentially leading to issues such as osteoporosis and exacerbating cardiovascular and kidney diseases [1]. Usage levels must comply with local food safety regulations.

- Environmental Impact: As a phosphate compound, TSPP can contribute to the eutrophication of water bodies if released in significant quantities from industrial effluents, promoting algal growth [2].

Workflow and Decision Diagram

The following diagram illustrates the logical workflow for applying and evaluating TSPP as a cryoprotectant in a seafood product development context.

Conclusion

Tetrathis compound is a highly effective cryoprotectant for mitigating protein denaturation and quality loss in frozen seafood. Its multi-faceted mechanism, involving ionic strength adjustment, pH buffering, and cation sequestration, makes it particularly valuable for maintaining the functional properties of myofibrillar proteins. Successful application requires careful selection of the treatment method (immersion, injection, or blending) and optimization of concentration and process parameters. While it is a powerful tool, researchers and manufacturers must be mindful of regulatory limits on phosphate use and the associated health and environmental considerations.

References

sodium pyrophosphate milk protein gelation procedure

Scientific Foundation of Gelation

The gelation of milk proteins by sodium pyrophosphate is a carefully controlled process. The most effective compound identified in the foundational research is Tetrathis compound (TSPP) [1] [2] [3]. The mechanism involves TSPP interacting with calcium in milk, acting as a cross-linking agent between dispersed casein molecules [1] [2]. This process requires a precise balance where electrostatic repulsion is reduced and attractive hydrophobic interactions are enhanced, leading to aggregation and gelation [1] [3].

Detailed Experimental Protocol

The following protocol is adapted from the method described by Mizuno & Lucey (2007) [1] [2] [3].

Title: Formation of Milk Protein Gels Using Tetrathis compound (TSPP)

1. Objective To form a firm gel from milk protein concentrate (MPC) using TSPP at room temperature.

2. Materials

- Protein Source: Milk Protein Concentrate (MPC) powder.

- Emulsifying Salt: Tetrathis compound (TSPP), food grade or higher.

- Solvent: Deionized or distilled water.

- Equipment: Analytical balance, pH meter, magnetic stirrer with hotplate, glass jars or beakers (100-200 mL), confocal scanning laser microscope (for microstructure analysis, optional), texture analyzer (e.g., for measuring gel breaking force, optional).

- Environmental Control: Temperature-controlled incubator or water bath.

3. Procedure Step 1: Solution Preparation

- Prepare a reconstituted MPC solution at a concentration of 51 g/L in deionized water [1] [2].

- For stronger gels, a higher concentration of 103 g/L can be used [1] [2].

- Stir thoroughly for at least 30 minutes to ensure complete dissolution and hydration of the proteins.

Step 2: Phosphate Addition and pH Adjustment

- Add TSPP to the MPC solution at a concentration of 6.7 mM [1] [2]. This concentration was found to produce gels with the highest breaking force.

- Stir the solution until the TSPP is completely dissolved.

- Adjust the pH of the solution to 5.8 - 6.0 using a suitable acid (e.g., HCl) or base (e.g., NaOH). The optimal gel strength is achieved at pH 6.0 [1] [3].

Step 3: Gelation Incubation

- Gently transfer the solution into clean glass jars, avoiding the introduction of air bubbles.

- Allow the jars to stand undisturbed for 24 hours at a constant temperature of 25°C (77°F) [1] [2]. Gel formation occurs without the application of heat.

Step 4: Gel Analysis

- Visual Inspection: Check for the formation of a solid, homogeneous gel that does not flow when the container is tilted.

- Texture Analysis: Measure the gel strength (breaking force) using a texture analyzer with a cylindrical probe [1].

- Microstructural Analysis: Use confocal scanning laser microscopy to observe the clearly defined network between caseins, particularly in higher concentration (103 g/L) gels [1] [2].

Critical Parameters and Data Summary

The tables below summarize the key parameters for optimizing the gelation process.

Table 1: Effect of TSPP Concentration on Gel Formation in 51 g/L MPC [1] [2]

| TSPP Concentration (mM) | Gelation Outcome |

|---|---|

| ≤ 2.9 mM | No gel formation |

| 6.7 mM | Strongest gel (highest breaking force) |

| ≥ 10.5 mM | No gel formation |

Table 2: Influence of Other Experimental Parameters [1] [2] [3]

| Parameter | Optimal Condition / Effect | Notes |

|---|---|---|

| pH | 6.0 | Delivers maximum gel strength. Process is highly pH-dependent. |

| MPC Concentration | 103 g/L | Significantly increases gel breaking force. Requires a higher optimal TSPP concentration. |

| Temperature | 25°C (77°F) | Gel forms at room temperature. |

| Time | 24 hours | Standard duration for gel formation at 25°C. |

| Other Phosphates | TSPP is most effective | Other phosphate salts required days or higher temperatures to induce gelation. Trisodium citrate did not form a gel [1]. |

Application Notes & Troubleshooting

- Mechanism Insight: The unique effectiveness of TSPP is attributed to its ability to modify casein micelles and create calcium pyrophosphate complexes that cross-link proteins [1] [4].

- Ionic Environment: The presence of sodium chloride (NaCl) can screen charges and negatively impact gel strength, an important consideration for formulation [3].

- Safety and Regulatory: Sodium Acid Pyrophosphate (SAPP), a related compound, is generally recognized as safe (GRAS) by the FDA but is subject to use limits in standardized foods (e.g., not more than 3% in some cheeses) [5]. One study on rats suggested high doses of SAPP could cause immune suppression, but this is not directly applicable to typical use levels [6].

Process Workflow and Mechanism

The diagram below summarizes the experimental workflow and the proposed mechanism of action.

Research Implications

This method of cold-set gelation is significant for developing dairy-based products with specific textures without using heat, which is highly relevant for creating products like processed cheeses, yogurts, and dairy desserts [1] [7] [4]. The precise control over texture through parameters like phosphate type, concentration, and pH provides a powerful tool for food scientists and product developers.

Reference List

- Mizuno, R., & Lucey, J. A. (2007). Properties of Milk Protein Gels Formed by Phosphates. Journal of Dairy Science, 90(10), 4524–4531. https://doi.org/10.3168/jds.2007-0229 [1] [2] [3]

- Ozcan, T., Lucey, J. A., & Horne, D. S. (2008). Effect of tetrathis compound on the physicochemical properties of yogurt gels. Journal of Dairy Science, 91(12), 4492–4500. [7]

- Kelewell. (2025). What is Sodium Acid Pyrophosphate (SAPP)? Why Does It Excel in Baking, Meat Processing, and Dairy Products? Retrieved July 31, 2025. [4]

- Abd-Elhakim, et al. (2019). Effects of the food additives sodium acid pyrophosphate, sodium acetate, and citric acid on hemato-immunological pathological biomarkers in rats. ScienceDirect. [6]

- CheeZheng Chem. (2020). Sodium Acid Pyrophosphate SAPP Food Grade. [5]

References

- 1. Properties of milk gels formed by phosphates protein [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Properties of Milk Gels Formed by Phosphates Protein [academia.edu]

- 3. (PDF) Properties of Milk Gels formed by phosphates Protein [academia.edu]

- 4. What is Sodium Acid Pyrophosphate (SAPP)? Why Does It Excel in... [kelewell.de]

- 5. China Sodium Acid Pyrophosphate SAPP Food Grade Cas... [cheezhengchem.com]

- 6. sciencedirect.com/science/article/abs/pii/S1382668918301571 [sciencedirect.com]

- 7. Effect of tetrathis compound on the... | Semantic Scholar [semanticscholar.org]

Comprehensive Application Notes and Protocols: TSPP Calcium Chelation Assay in Nasal Secretions for Olfactory Dysfunction Research

Background and Introduction

Olfactory dysfunction has emerged as a significant clinical concern, particularly with the increased incidence of post-viral anosmia following COVID-19. The physiological process of olfaction begins when volatile substances activate receptors in the olfactory epithelium, initiating a cascade of biochemical reactions essential for odor perception. Calcium ions (Ca²⁺) play a dual role in this process: they exert an excitatory function by activating chloride channels that depolarize olfactory neurons, but also mediate odor adaptation through calcium-calmodulin complexes that desensitize cyclic adenosine monophosphate-gated channels [1]. Recent clinical evidence has demonstrated that elevated calcium levels in nasal secretions adversely affect olfactory function by altering the electrochemical gradient across olfactory receptor neurons, reducing calcium influx during signal detection, and strengthening inhibitory feedback mechanisms [1] [2].

Tetra sodium pyrophosphate (TSPP) is a safe, approved chelating agent with established uses in food additives and pharmaceutical products such as toothpaste. Its molecular structure enables effective calcium binding capacity, allowing it to form stable complexes with calcium ions in nasal secretions [1]. The therapeutic potential of TSPP lies in its ability to restore the ionic environment at the olfactory epithelium, thereby potentially reversing the desensitizing effects of excess calcium on olfactory receptor neurons. This application note provides detailed protocols for assessing TSPP's calcium chelation efficacy in nasal secretions, employing methodologies validated in prospective randomized controlled trials [1]. Additionally, we include references to alternative calcium chelators like sodium phytate which has demonstrated similar efficacy in clinical settings, providing researchers with multiple investigative avenues [3].

Clinical Evidence Summary

Key Clinical Findings

Recent clinical investigations have systematically evaluated the efficacy of calcium chelation therapy for post-viral olfactory dysfunction. The table below summarizes quantitative outcomes from pivotal studies investigating topical intranasal chelating agents:

Table 1: Clinical Outcomes of Calcium Chelation Therapy for Olfactory Dysfunction

| Study Parameter | TSPP Trial [1] | Sodium Phytate Trial [3] |

|---|---|---|

| Patient Population | 64 patients with post-COVID-19 olfactory dysfunction >90 days | 52 patients with post-COVID-19 olfactory dysfunction >90 days |

| Treatment Groups | 32 received 1% TSPP vs. 32 received 0.9% sodium chloride | 26 received 1% sodium phytate vs. 26 received 0.9% sodium chloride |

| Olfactory Improvement | 81% showed improvement (anosmia to hyposmia) | Significant improvement (anosmia to hyposmia) |

| Calcium Reduction | Demonstrated decrease in nasal secretion calcium levels | Significant decrease in nasal secretion calcium levels |

| Treatment Regimen | 2 sprays/nostril TID for 1 month | Similar regimen: 2 sprays/nostril TID for 1 month |

Calcium Measurement Technologies

Advancements in analytical methods have enabled precise quantification of calcium levels in nasal secretions. The following table compares detection methodologies used in recent research:

Table 2: Analytical Methods for Calcium Detection in Nasal Secretions

| Methodology | Detection Mechanism | Linear Range | Detection Limit | Key Advantages |

|---|---|---|---|---|

| Ion-Selective Electrode [1] | Carbon paste electrode with ion-selective membrane | Not specified | Not specified | Established method, clinical validation |

| Nanopaper-Based Sensor [2] | MWCNT/CDs with ETH 1001 ionophore | 10⁻⁷ to 10⁻¹ M | 7.5 × 10⁻⁸ M | Portability, wide linear range, high sensitivity |

| Standard Clinical Assessment | Sniffin' Sticks Test (TDI score) | ≤13 (anosmia) to ≥30.75 (normosmia) | Clinical threshold | Validated olfactory function assessment |

The nanoparticle-modified paper-based sensor represents a significant technological advancement, integrating multi-walled carbon nanotubes (MWCNT) and guava-derived carbon dots with the calcium-selective ionophore ETH 1001. This configuration yields a Nernstian response with a slope of 29.14 ± 0.3 mV/decade, demonstrating exceptional consistency (<1 mV fluctuation over 180 days) and strong selectivity against interfering electrolytes found in nasal secretions [2]. Applied to 166 participants, this sensor confirmed significantly elevated calcium levels in patients with anosmia (7.30 ± 0.004 × 10⁻² M) compared to healthy controls (1.84 ± 0.01 × 10⁻² M; p < 0.05) [2].

Materials and Methods

Reagents and Equipment

- TSPP Formulation: 1% tetra this compound in borate buffer solution (pH 8.0); FDA-designated Generally Recognized as Safe (GRAS) status with common use concentrations up to 10% [1]

- Control Formulation: 0.9% sodium chloride (physiological saline)

- Calcium Standard Solutions: Prepare stock calcium solution (10⁻¹ M) by dissolving calcium chloride in distilled water and serially dilute to working concentrations (10⁻⁷ to 10⁻² M) [2]

- Nasal Secretion Collection: Small stainless steel clamp (approximately 10 × 5 × 2 mm) placed on nasal septum, with drainage collected into 1.5-mL tubes [1]

- Olfactory Assessment: Sniffin' Sticks test (Burghardt, Wedel, Germany) consisting of odor threshold (T), discrimination (D), and identification (I) subtests [1]

- Calcium Detection Options:

Sensor Fabrication Protocol

For research requiring frequent calcium monitoring, the paper-based sensor provides superior sensitivity and portability:

Carbon Dots Synthesis: Carbonize guava fruit slices at 250°C for 50 minutes. Coarsely grind the product (200 mg) and dilute in 60 mL distilled water. Heat the solution for 10 minutes, centrifuge for 20 minutes, filter, and dilute to 100 mL to obtain a yellow-colored carbon dots solution [2].

Ink Preparation: Dissolve 500 mg MWCNT and 500 mg gum Arabic in 50 mL deionized water. Add 5 mL propylene glycol and agitate for 30 minutes. Incorporate 10 mL carbon dots solution and mix for an additional 30 minutes [2].

Sensor Assembly: Apply the prepared ink to two rectangular filter paper strips (20 × 5 mm) using a fine-tip applicator brush, controlling coating thickness to approximately 50 μm for optimal performance. Sandwhich between plastic insulator sheets with 4 mm orifices for electrode placement [2].

Reference Electrode Preparation: Combine 350 mg polyvinyl butyral with methanol and ultrasonicate for 30 minutes. Add 50 mg sodium chloride and 30 mg silver nitrate, followed by another 30 minutes of sonication until the cocktail turns white (indicating silver chloride formation). Apply 40 μL to the orifice and dry in darkness for 60 minutes. Treat the dried film with 3 M potassium chloride and let stand for one hour [2].

Olfactory Function Assessment

The Sniffin' Sticks test provides comprehensive olfactory evaluation through three subtests:

- Odor Threshold (T): Determined using n-butanol serial dilutions in a single-staircase paradigm

- Odor Discrimination (D): Presentation of 16 triplets of odorants where participants identify the distinct odor

- Odor Identification (I): Presentation of 16 common odors with multiple-choice identification

The composite TDI score interpretation:

- Normosmia: TDI score ≥ 30.75

- Hyposmia: TDI score between 16.75 and 30.50

- Anosmia: TDI score ≤ 16.75 [1]

Experimental Procedures

Participant Selection Criteria

- Inclusion Criteria: Adults with previous COVID-19 infection confirmed by RT-PCR, recovery confirmed by at least two negative nasopharyngeal swabs, olfactory dysfunction persisting >90 days post-negative testing, and Sniffin' Sticks TDI score ≤13 (anosmia range) [1]

- Exclusion Criteria: History of olfactory dysfunction from trauma or surgery; congenital olfactory loss; neurodegenerative diseases; psychiatric/neurological conditions; current participation in other COVID-19 trials; pregnancy; adverse reactions to sodium salts [1]

TSPP Administration Protocol

- Randomization: Implement computer-generated block randomization (block size of 4) with allocation concealed from both investigators and participants

- Blinding Strategy: Use identical opaque nasal spray bottles delivering standardized volume (0.1 mL) with sealed codes only accessible in case of adverse effects

- Dosing Regimen: Instruct patients to administer 2 sprays into each nostril three times daily for 1 month

- Clinical Monitoring: Conduct endoscopic examination of olfactory cleft before treatment and monitor for side effects throughout study period [1]

Nasal Secretion Collection and Calcium Measurement

- Sample Collection: Collect nasal secretions before treatment initiation and immediately after one month of therapy using stainless steel clamp technique

- Sample Preparation: Dilute secretions with 2 mL borate buffer solution, denature protein contents with 3 mL acetonitrile, evaporate to dryness, and reconstitute in borate buffer using 10-mL volumetric flasks [1]

- Calcium Determination:

Data Analysis and Interpretation

Statistical Analysis

- Express continuous data as mean ± standard deviation and categorical data as frequencies

- Assess distribution normality to determine appropriate parametric or nonparametric tests

- Analyze between-group differences using unpaired t-tests for continuous variables and Fisher's exact test for categorical variables

- Establish statistical significance at p < 0.05 using SPSS v23 or similar statistical software [1]

Safety Considerations

- TSPP exhibits an excellent safety profile with FDA GRAS designation

- Monitor for potential nasal irritation or adverse reactions to sodium salts

- Establish unmasking procedures exclusively for managing potential adverse effects [1]

Expected Outcomes

- Successful TSPP intervention: Significant reduction in nasal secretion calcium levels coupled with improvement in TDI scores from anosmic to hyposmic range

- Positive clinical response: 81% of patients showed improved olfactory function with TSPP versus minimal improvement in saline controls [1]

- Correlative findings: Inverse relationship between calcium concentration reduction and olfactory improvement magnitude

Pathway and Workflow Visualization

Calcium Signaling in Olfactory Dysfunction Pathway

The following Graphviz diagram illustrates the mechanistic role of calcium in olfactory dysfunction and TSPP's therapeutic action:

Diagram 1: Calcium signaling in olfactory dysfunction and TSPP therapeutic mechanism. This diagram illustrates how odorant stimulation triggers calcium influx through CNG channels, which both amplifies the olfactory signal but also promotes adaptation. Elevated calcium levels (common in olfactory dysfunction) shift this balance toward excessive adaptation. TSPP chelates calcium, reducing this negative feedback while preserving signal amplification [1] [2].

Experimental Workflow for TSPP Assessment

The following Graphviz diagram outlines the comprehensive experimental workflow:

Diagram 2: Experimental workflow for TSPP clinical assessment. This diagram outlines the key stages in evaluating TSPP efficacy, from participant screening through randomization, treatment, and post-treatment assessment, culminating in data analysis [1] [3].

Conclusion

These application notes provide comprehensive protocols for investigating TSPP-mediated calcium chelation in nasal secretions and its correlation with olfactory function recovery. The methodologies presented are validated through prospective randomized controlled trials and incorporate recent advancements in sensor technology for precise calcium quantification. This integrated approach enables robust assessment of calcium chelation therapy, offering researchers standardized procedures for exploring this promising therapeutic avenue for olfactory dysfunction. Future research directions should explore optimal dosing regimens, long-term efficacy, and potential synergistic effects with other olfactory rehabilitation approaches.

References

Comprehensive Application Notes and Protocols: Tetrasodium Pyrophosphate in Myofibrillar Protein Extraction

Introduction to Tetrasodium Pyrophosphate (TSPP) in Protein Research

Tetrathis compound (TSPP) is an inorganic phosphate salt with the molecular formula Na₄P₂O₇ that serves as a critical processing aid in protein extraction and functionality enhancement. As a food-grade phosphate identified by E-number E450(iii), TSPP holds Generally Recognized as Safe (GRAS) status when used in accordance with Good Manufacturing Practices under FDA regulation 21 CFR §182.1087 [1]. In research applications, particularly in the field of muscle protein chemistry, TSPP has demonstrated significant utility for extracting and stabilizing myofibrillar proteins—the primary structural proteins in muscle tissue responsible for water retention, texture, and binding properties.

The unique chemical structure of TSPP, featuring a pyrophosphate bond (P₂O₇⁴⁻), enables specific interactions with muscle proteins that distinguish it from orthophosphates and longer-chain polyphosphates. Research indicates that TSPP is particularly effective in low-salt extraction environments, making it valuable for developing reduced-sodium food products while maintaining protein functionality [2]. These characteristics have established TSPP as an essential reagent in both basic protein research and applied food science for manipulating protein solubility, emulsification, and gelling properties.

Mechanism of Action: How TSPP Affects Myofibrillar Proteins

Fundamental Biochemical Interactions

Tetrathis compound exerts its effects on myofibrillar proteins through multiple simultaneous mechanisms that enhance protein extraction and functionality. The primary action involves dissociating actomyosin complexes that form during muscle rigor, a process critical to improving protein solubility and functionality [3]. Unlike sodium chloride, which primarily affects electrostatic interactions, TSPP specifically weakens the actomyosin binding interface, allowing for more efficient myosin extraction even at lower ionic strengths. Research demonstrates that magnesium pyrophosphate (MgPPi) significantly increases myosin extraction at 0.4 mol L⁻¹ NaCl—a concentration that proves insufficient for maximal myosin release in the absence of pyrophosphate [3].

The multi-faceted mechanism of TSPP includes:

- Ionic strength modulation: TSPP increases the ionic strength of protein solutions due to its high charge number, thereby enhancing muscle protein solubility [4]

- pH regulation: As a buffering agent, TSPP helps maintain pH levels away from the isoelectric point of myofibrillar proteins, increasing their hydration and solubility [4]

- Chelation capacity: TSPP sequesters calcium and magnesium ions, releasing carboxyl groups on muscle proteins and increasing electrostatic repulsion between protein molecules [4]

- Protein phosphorylation: TSPP introduces phosphate groups into myofibrillar proteins, modifying their structural and functional properties [2]

Structural Consequences on Protein Organization

At the molecular level, TSPP induces significant conformational changes in myofibrillar proteins that enhance their functional properties. Studies on silver carp myofibrillar proteins under low-salt conditions demonstrate that TSPP modification increases protein surface hydrophobicity and improves emulsification properties [2]. These structural modifications occur through the binding of phosphate groups to specific amino acid residues, altering protein-water interactions and increasing protein solubility.

The interaction between TSPP and myosin represents a particularly important structure-function relationship. Myosin, the most abundant myofibrillar protein, contains binding sites for pyrophosphate that, when occupied, facilitate the dissociation of myosin from actin filaments [3]. This specific molecular interaction enables more effective protein extraction at lower ionic strengths compared to sodium chloride alone. Additionally, TSPP helps stabilize myosin structure against denaturation during extraction and processing, preserving its functional properties for subsequent applications.

Table 1: Comparative Mechanisms of Phosphates in Myofibrillar Protein Extraction

| Phosphate Type | Primary Mechanism | Optimal Concentration | Key Advantages |

|---|---|---|---|

| Tetrathis compound (TSPP) | Actomyosin dissociation, phosphorylation | 0.2-0.5% in low-salt systems | Effective at low ionic strength, improves thermal stability |

| Sodium Tripolyphosphate (STPP) | Myofibril extraction, water binding | 0.3-0.5% in brines | Strong water-holding capacity, texture optimization |

| Sodium Hexametaphosphate (SHMP) | Chelation, protein charge modification | 0.2-0.4% in brines | Excellent calcium sequestration, emulsion stabilization |

The following diagram illustrates the multifaceted mechanism of TSPP action on myofibrillar protein complexes:

Experimental Protocols

Basic TSPP-Assisted Myofibrillar Protein Extraction Protocol

This standardized protocol describes the fundamental procedure for extracting myofibrillar proteins from muscle tissue using tetrathis compound as a key extraction enhancer. The method is adapted from published research on TSPP-protein interactions [2] [5] and can be applied to various muscle sources including mammalian, poultry, and fish species.

Materials and Reagents:

- Fresh or frozen muscle tissue (porcine, bovine, poultry, or fish)

- Tetrathis compound (TSPP), food grade or analytical grade

- Sodium chloride (NaCl), analytical grade

- Buffer compounds: Tris-HCl, imidazole, magnesium chloride

- Protease inhibitor cocktail

- Centrifugation equipment (capable of 10,000 × g)

- pH meter and adjustment solutions

- Homogenizer (Polytron or similar)

- Laboratory glassware and ice bath

Extraction Procedure:

Tissue Preparation:

- Begin with 100 g of lean muscle tissue, trimmed of visible fat and connective tissue

- Dice tissue into small cubes (approximately 5×5×5 mm)

- Rinse with cold deionized water to remove soluble proteins and blood residues

Homogenization:

- Add tissue to 4 volumes (w/v) of cold extraction buffer (20 mM Tris-HCl, pH 7.5)

- Incorporate TSPP at 0.4% (w/v) and NaCl at 1% (w/v) final concentration

- Add protease inhibitors according to manufacturer's recommendations

- Homogenize using a Polytron homogenizer at medium speed for 3×30 seconds with 60-second cooling intervals on ice

Extraction and Separation:

- Continuously stir the homogenate at 4°C for 2 hours to facilitate complete extraction

- Centrifuge at 10,000 × g for 20 minutes at 4°C to remove insoluble material

- Collect the supernatant containing extracted myofibrillar proteins

- Filter through cheesecloth or glass wool to remove lipid layers

Protein Recovery:

- Precipitate myofibrillar proteins by adjusting pH to 5.2-5.4 using 1N HCl

- Alternatively, dilute supernatant with 5 volumes of cold deionized water

- Collect precipitated proteins by centrifugation at 8,000 × g for 15 minutes

- Resuspend protein pellet in appropriate buffer for subsequent applications

Critical Control Parameters:

- Maintain temperature at 2-4°C throughout the extraction process

- Monitor pH carefully, as TSPP effectiveness is pH-dependent

- Adjust TSPP concentration based on specific tissue characteristics

- Process samples promptly to prevent protein degradation

Fractionated Extraction for Comprehensive Analysis

For researchers requiring simultaneous extraction of multiple compound classes from limited tissue samples, this fractionated protocol based on MTBE:methanol:water partitioning enables parallel analysis of myofibrillar proteins, lipids, and metabolites from a single sample aliquot [6]. This approach is particularly valuable for systems biology studies where correlation between different molecular classes is desired.

Materials and Specialized Reagents:

- Methyl tert-butyl ether (MTBE), HPLC grade

- Methanol, HPLC grade

- Internal standards for metabolomics/lipidomics (as required)

- Sonicating water bath with temperature control

- Nitrogen evaporation system

- Vacuum concentrator

Fractionated Extraction Procedure:

Sample Preparation:

- Pre-cool tube holders and metal balls in liquid nitrogen

- Snap-freeze tissue samples in liquid nitrogen

- Homogenize frozen tissue to fine powder using tissue homogenizer at 20 Hz for 1 minute

- Weigh 50±5 mg of frozen powder into pre-cooled 2 mL safe-lock microcentrifuge tubes

Initial Extraction:

- Add 1 mL of pre-cooled (-20°C) MTBE:methanol (3:1, v/v) extraction mixture

- Vortex immediately until tissue is homogenized in extraction mixture

- Incubate on orbital shaker at 100 rpm for 45 minutes at 4°C